- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087
Cas no 932-32-1 (2-Chloro-N-methylaniline)
2-Chloro-N-methylaniline structure
Product Name:2-Chloro-N-methylaniline
Numero CAS:932-32-1
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00045170
CID:40309
PubChem ID:136736
Update Time:2025-11-02
2-Chloro-N-methylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Methyl-2-chloroaniline
- 2-CHLORO-N-METHYLANILINE
- o-Chloro-N-methylaniline
- (2-chlorophenyl)methylamine
- 2-(Methylamino)chlorobenzene
- 2-chloranyl-N-methyl-aniline
- 2-chloro-N-methyl-aniline
- 2-chloro-N-methylbenzenamine
- 2-Cl-N-Me-aniline
- Benzenamine,2-chloro-N-methyl
- n1-methyl-2-chloroaniline
- 2-Chloro-N-methylbenzylamine
- Benzenamine, 2-chloro-N-methyl-
- WGNNILPYHCKCFF-UHFFFAOYSA-N
- o-Chlormonomethylanilin
- 2-chlor-n-methylaniline
- 2-chloro-N-methyl aniline
- 2-chloro-n-methyl-benzenamine
- (2-chloro-phenyl)-methyl-amine
- STL183346
- SBB086
- 2-Chloro-N-methylbenzenamine (ACI)
- Aniline, o-chloro-N-methyl- (8CI)
- Methyl 2-chlorophenyl amine
- N-(2-Chlorophenyl)methylamine
- N-Methyl-o-chloroaniline
- 2-Chloro-N-methylaniline, 97%
- DS-8047
- CS-0095956
- EN300-1254105
- MFCD00045170
- DB-057383
- DTXSID50239323
- SCHEMBL9391598
- SY048562
- AKOS000253725
- C3121
- SCHEMBL100946
- 932-32-1
- A844481
- 2-Chloro-N-methylaniline
-
- MDL: MFCD00045170
- Inchi: 1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
- Chiave InChI: WGNNILPYHCKCFF-UHFFFAOYSA-N
- Sorrisi: ClC1C(NC)=CC=CC=1
- BRN: 2802444
Proprietà calcolate
- Massa esatta: 141.03500
- Massa monoisotopica: 141.035
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 85
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.5
- Superficie polare topologica: 12
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.15 g/mL at 25 °C(lit.)
- Punto di ebollizione: 218°C(lit.)
- Punto di infiammabilità: Fahrenheit: 197,6 ° f< br / >Celsius: 92 ° C< br / >
- Indice di rifrazione: n20/D 1.579(lit.)
- Solubilità: Not miscible or difficult to mix.
- PSA: 12.03000
- LogP: 2.45470
- Solubilità: Non determinato
2-Chloro-N-methylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H227-H302+H312+H332-H315-H319
- Dichiarazione di avvertimento: P210-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- Numero di trasporto dei materiali pericolosi:2810
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- PackingGroup:III
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C
- Termine di sicurezza:6.1
- Gruppo di imballaggio:III
- Frasi di rischio:R36/37/38
2-Chloro-N-methylaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IR325-5g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 5g |
381.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IR325-25g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 25g |
1503.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IR325-1g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 1g |
123.0CNY | 2021-08-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 532207-10G |
2-Chloro-N-methylaniline |
932-32-1 | 97% | 10G |
¥2005.65 | 2022-02-24 | |
| TRC | C349790-100mg |
2-Chloro-N-methylaniline |
932-32-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C349790-250mg |
2-Chloro-N-methylaniline |
932-32-1 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C349790-500mg |
2-Chloro-N-methylaniline |
932-32-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | C349790-1g |
2-Chloro-N-methylaniline |
932-32-1 | 1g |
$ 98.00 | 2023-04-18 | ||
| Fluorochem | 009648-1g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 1g |
£14.00 | 2022-02-28 | |
| Fluorochem | 009648-5g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 5g |
£38.00 | 2022-02-28 |
2-Chloro-N-methylaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 3 h, 120 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 2 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 1 h, 85 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 1 h, 85 °C
Riferimento
- Method for the preparation of halogenated N-methylaniline, Korea, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
Riferimento
- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55
Metodo di produzione 4
Condizioni di reazione
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates, Tetrahedron, 2010, 66(35), 7142-7148
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C
Riferimento
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes, Dalton Transactions, 2019, 48(15), 5072-5082
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -40 °C; -40 °C → -60 °C
1.2 -60 °C; -60 °C → rt; 14 h, rt
1.3 Reagents: Water ; rt
1.2 -60 °C; -60 °C → rt; 14 h, rt
1.3 Reagents: Water ; rt
Riferimento
- IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligand, Journal of the American Chemical Society, 2009, 131(24), 8344-8345
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 1 h, 150 °C
Riferimento
- Methylation of aniline and its derivatives with dimethyl carbonate in the presence of binder-free micro-, meso-, and macroporous zeolites KNaX, NaY, and HY, Russian Journal of Organic Chemistry, 2016, 52(11), 1565-1570
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; 4 h, rt → reflux
Riferimento
- Preparation of oxygen bridged diheptene sulfonamide compounds for treating breast cancer, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 65 °C
Riferimento
- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Phenyl 2-pyridyl ketoxime , Cuprous iodide Solvents: Methanol , Water ; 18 h, 65 °C
Riferimento
- N-arylation method of alkylamine with mild reaction conditions by using copper iodide as catalyst and ligand 2-pyridone oxime compound, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Methanesulfonic acid , Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: Tetrahydrofuran ; 24 h, 60 atm, rt → 140 °C
Riferimento
- Selective Methylation of Amines with Carbon Dioxide and H2, Angewandte Chemie, 2013, 52(46), 12156-12160
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C
Riferimento
- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol, ChemCatChem, 2022, 14(11),
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 60 °C
1.3 Reagents: Water
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 60 °C
1.3 Reagents: Water
Riferimento
- The design, synthesis and evaluation of selenium-containing 4-anilinoquinazoline hybrids as anticancer agents and a study of their mechanism, Organic & Biomolecular Chemistry, 2018, 16(25), 4701-4714
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux
Riferimento
- Highly efficient N-monomethylation of primary aryl amines, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Riferimento
- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst, Surfaces and Interfaces, 2023, 37,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Cobalt oxide (Co3O4) , Titania Solvents: Methanol , Water ; 6 h, rt
Riferimento
- Method for preparation of N-alkylated compounds by photocatalysis, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 -
1.2 -
Riferimento
- Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization, Chemistry - A European Journal, 2002, 8(9), 2034-2046
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol , Water
Riferimento
- Studies towards DIAD promoted N-demethylation of N,N-dimethylanilines, Tetrahedron Letters, 2022, 103,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 2773916-18-8 ; 14 h, 120 °C
Riferimento
- N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach, Journal of Organic Chemistry, 2023, 88(9), 5944-5961
2-Chloro-N-methylaniline Raw materials
- 2'-Chloro-N-methylacetanilide
- 1-Chloro-2-iodobenzene
- 1-Bromo-2-chlorobenzene
- 2-Chloro-N,N-dimethylaniline
2-Chloro-N-methylaniline Preparation Products
2-Chloro-N-methylaniline Letteratura correlata
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Related Categories
- Solventi e Chimici organici Composti organici Composti organici azotati composti organonitrogenati Arilalchilammine
- Solventi e Chimici organici Composti organici Composti organici azotati composti organonitrogenati Ammine Arilalchilammine
- Solventi e Chimici organici Composti organici Ammine/Solfonamidi
932-32-1 (2-Chloro-N-methylaniline) Prodotti correlati
- 1205-40-9(2-Chloro-N-phenylaniline)
- 1193389-58-0(2,5-Dichloro-N-methylaniline hydrochloride)
- 1187385-64-3(2-Chloro-N-methylaniline hydrochloride)
- 56462-00-1(2,6-dichloro-N-methylaniline)
- 35113-88-3(N-Methyl 2,4-Dichloroaniline)
- 95109-73-2(2-Chloro-N1-phenylbenzene-1,4-diamine)
- 698-01-1(2-Chloro-N,N-dimethylaniline)
- 15307-93-4(2,6-Dichlorodiphenylamine)
- 10224-70-1(Benzenamine,2,5-dichloro-N-methyl-)
- 35113-90-7(Benzenamine, 2,4-dichloro-N,N-dimethyl-)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso